2-Chloro-N,N-diethylaniline
Overview
Description
2-Chloro-N,N-diethylaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a chlorine atom is substituted at the second position on the benzene ring. This compound is a colorless to light yellow liquid at room temperature and is primarily used in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N,N-diethylaniline can be synthesized through several methods. One common method involves the alkylation of 2-chloroaniline with diethyl sulfate or ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of 2-chloroaniline with diethylamine in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-N,N-diethylaniline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N,N-diethylaniline.
Substitution: 2-Hydroxy-N,N-diethylaniline.
Scientific Research Applications
2-Chloro-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: this compound is used in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethylaniline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
N,N-Diethylaniline: Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-Chloro-N,N-diethylaniline.
2-Chloro-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups. It has different physical properties and reactivity due to the smaller size of the methyl groups.
2-Chloroaniline: Lacks the ethyl groups on the nitrogen. It is more reactive in electrophilic substitution reactions due to the presence of the amino group.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the diethylamino group. This combination imparts specific chemical properties, such as increased lipophilicity and altered reactivity in substitution reactions, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-chloro-N,N-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRCDIPTOADXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344556 | |
Record name | 2-Chloro-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19372-80-6 | |
Record name | 2-Chloro-N,N-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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